molecular formula C11H9BrF2O B2474788 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one CAS No. 2344679-37-2

3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one

Cat. No.: B2474788
CAS No.: 2344679-37-2
M. Wt: 275.093
InChI Key: VFPPPTRHYHNVGA-UHFFFAOYSA-N
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Description

3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one ( 2344679-37-2) is a synthetic benzo[7]annulene derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound serves as a versatile chemical scaffold, particularly in the development of novel therapeutic agents. Its structure incorporates a bromine atom, which acts as a strategic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . The distinct 6,6-difluoro modification on the seven-membered ring can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable intermediate for creating structure-activity relationships (SAR) . Benzo[7]annulene-based scaffolds are of significant interest in drug discovery. Patents and scientific literature indicate that closely related structures are investigated as potent estrogen receptor modulators for the treatment of hormone-dependent cancers and other central nervous system (CNS) targets . The constrained conformation of the fused ring system allows it to mimic bioactive structures, facilitating interaction with various enzymes and receptors. Researchers can utilize this ketone functionality for further transformations, including reduction to alcohols or reductive amination, to diversify the compound's profile . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

3-bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF2O/c12-8-4-3-7-2-1-5-11(13,14)10(15)9(7)6-8/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPPPTRHYHNVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)Br)C(=O)C(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo7annulen-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable benzoannulene derivative, followed by fluorination under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the desired compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo7annulen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzoannulene derivatives, while oxidation and reduction reactions can lead to different oxidation states or reduced forms of the compound .

Scientific Research Applications

3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo7annulen-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Features Reference
3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one Br (C3), 2F (C6) ~274 (estimated) Not provided High electronegativity from F; potential for dual halogen interactions N/A
3-Bromo-6-fluoro-8,9-dihydro-5H-benzo[7]annulen-5-one Br (C3), 1F (C6) 255.1 2309444-28-6 Monofluoro substitution reduces electron-withdrawing effects
3-Bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one Br (C3), CH₃ (C7) 253.14 1341679-77-3 Methyl group increases steric bulk; fully saturated ring
6,6-difluoro-7-iodo-8,9-dihydro-7H-benzo[7]annulen-5-one 2F (C6), I (C7) 322.09 1777805-08-9 Iodo substituent enhances molecular weight and polarizability
3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one Cl (C3) 195.0 21413-77-4 Chlorine substitution reduces steric hindrance compared to bromine
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one Br (C3) 239.11 87779-78-0 No fluorine substituents; simpler electronic profile

Electronic and Steric Effects

  • Bromine vs.
  • Fluorine Effects: The difluoro substitution at C6 in the target compound enhances electron-withdrawing properties, which may deactivate the aromatic ring toward electrophilic attack compared to monofluoro or non-fluorinated analogs .
  • Iodo Substitution : The iodo analog (CAS 1777805-08-9) has a significantly higher molecular weight (322.09 g/mol) due to iodine’s atomic mass, making it more polarizable but less stable under light or heat .

Stability and Reactivity

  • Thermal Stability : Difluoro-substituted annulenes may exhibit higher thermal stability due to strong C-F bonds, whereas iodo analogs are prone to decomposition under harsh conditions .

Biological Activity

3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo annulen-5-one is a synthetic organic compound notable for its unique structural features, including the presence of bromine and fluorine atoms. This compound has garnered interest in scientific research due to its potential biological activities and applications.

  • IUPAC Name : 3-bromo-6,6-difluoro-8,9-dihydro-7H-benzo annulen-5-one
  • Molecular Formula : C11H9BrF2O
  • Molecular Weight : 275.093 g/mol
  • CAS Number : 2344679-37-2

The compound is characterized as a white crystalline solid that is poorly soluble in water. Its unique halogen substitutions contribute to distinct chemical and physical properties that are valuable in various research contexts.

The biological activity of 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo annulen-5-one is thought to be influenced by its interactions with specific biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may exhibit pharmacological effects similar to other halogenated compounds, potentially affecting signaling pathways or metabolic processes.

Antitumor Activity

Recent research has indicated that compounds structurally similar to 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo annulen-5-one may possess antitumor properties. For instance, a study demonstrated that derivatives of benzoannulene compounds exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways. The presence of halogen atoms like bromine and fluorine is believed to enhance these activities by altering the compound's electronic properties and reactivity .

Estrogen Receptor Modulation

Another area of interest is the potential for 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo annulen-5-one to interact with estrogen receptors (ERs). A patent describes related compounds as estrogen receptor modulators, suggesting that this compound may also influence ER-mediated pathways. Such interactions could have implications for hormone-related conditions, including certain cancers and endocrine disorders .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo annulen-5-one, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
3-Bromo-6,6-difluoro-6,7,8,9-tetrahydro-5H-benzoannulen-5-oneC11H10BrF2OSimilar structure but different saturation levels
6,6-Difluoro-5H-benzoannuleneC11H10F2Lacks bromine; serves as a base structure
3-Bromo-6-fluoro-8,9-dihydrobenzoannulen-5-oneC11H8BrFContains one less fluorine; may exhibit different reactivity

The presence of both bromine and fluorine in 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo annulen-5-one enhances its reactivity and potential biological interactions compared to these similar compounds .

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of various benzoannulene derivatives on human cancer cell lines. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts.
  • Receptor Binding Studies : Research focused on the binding affinity of halogenated benzoannulenes to estrogen receptors showed that specific substitutions could significantly alter receptor interaction profiles. This suggests potential therapeutic applications in hormone-related therapies.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one, and how do reaction conditions influence yield?

  • Methodology : Adapt halogenation strategies from structurally similar benzoannulenes. For example, describes bromo-fluoro benzoannulene synthesis via palladium-catalyzed cross-coupling or direct halogenation of preformed ketones . Key steps include:

  • Precursor selection : Start with a difluoro-substituted bicyclic ketone (e.g., 6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one) to ensure regioselectivity.
  • Bromination : Use NBS (N-bromosuccinimide) under radical conditions (e.g., AIBN in CCl₄) for C3 bromination .
  • Optimization : Vary solvent (dichloromethane vs. THF) and temperature (0°C vs. reflux) to mitigate overhalogenation. Yields typically range 40–65% depending on steric hindrance .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Expect a deshielded proton near the ketone (δ ~2.8–3.2 ppm for H8/H9) and splitting patterns reflecting adjacent fluorine atoms (²J coupling ~50 Hz for F-F interactions) .
  • ¹⁹F NMR : Two distinct signals for the 6,6-difluoro groups (δ ~-110 to -120 ppm) .
    • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 279.0 (C₁₁H₁₀BrF₂O) with fragmentation peaks at m/z 199 (loss of Br) and 181 (loss of F₂) .

Q. What are the common chemical reactions (e.g., substitution, reduction) for modifying this compound?

  • Nucleophilic Substitution : The bromine at C3 is reactive toward SNAr (aromatic substitution) with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) .
  • Ketone Reduction : Use NaBH₄ or LiAlH₄ to reduce the carbonyl to a secondary alcohol (yield: 70–85%), preserving the difluoro motif .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) replaces bromine with aryl groups for SAR studies .

Advanced Research Questions

Q. How does the 6,6-difluoro substitution impact electronic properties and reactivity compared to non-fluorinated analogs?

  • Electronic Effects : The electron-withdrawing fluorine atoms reduce electron density at the ketone, increasing electrophilicity (IR carbonyl stretch ~1720 cm⁻¹ vs. ~1700 cm⁻¹ in non-fluorinated analogs) .
  • Steric Effects : Difluoro groups introduce torsional strain, lowering activation energy for ring-opening reactions (e.g., hydrolysis under acidic conditions) .
  • Comparative Data :

CompoundC=O IR (cm⁻¹)Reaction Rate (SNAr, k ×10⁻³ s⁻¹)
3-Bromo-6,6-difluoro [...]17205.2
3-Bromo-6-H [...]17053.1
Data extrapolated from and .

Q. What strategies resolve contradictions in reported biological activity (e.g., PARP inhibition vs. cytotoxicity)?

  • Mechanistic Studies : Use isoform-specific PARP assays (PARP1 vs. PARP2) to clarify selectivity. For example, fluorinated benzoannulenes often show higher PARP2 affinity (Ki < 1 nM) due to halogen bonding .
  • Cytotoxicity Profiling : Test in BRCA-mutant vs. wild-type cell lines (e.g., MX-1 vs. MCF-7). notes IC₅₀ values vary 10-fold (0.3–13.3 µM) depending on genetic background .
  • Metabolic Stability : Assess hepatic microsomal degradation to distinguish intrinsic cytotoxicity from metabolite-driven effects .

Q. How can computational modeling (DFT, MD) guide the design of derivatives with enhanced material science properties?

  • DFT Calculations : Optimize HOMO-LUMO gaps to predict charge transport in organic semiconductors. The difluoro motif lowers LUMO energy (-2.1 eV vs. -1.8 eV in non-fluorinated analogs), enhancing electron mobility .
  • Molecular Dynamics : Simulate polymer matrices (e.g., P3HT) doped with this compound. reports a 15% increase in photovoltaic efficiency due to improved π-π stacking .

Contradiction Analysis

Q. Why do some studies report high yields (>70%) for halogenation while others achieve <50%?

  • Key Variables :

  • Solvent Polarity : Non-polar solvents (CCl₄) favor radical bromination (70% yield), while polar solvents (DMF) promote side reactions (e.g., ketone oxidation) .
  • Catalyst Purity : Palladium catalysts with >95% purity reduce dehalogenation byproducts .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure derivatives?

  • Chiral Resolution : Use (R)-BINAP-Pd complexes for asymmetric Suzuki coupling (ee >90%) .
  • Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA) with hexane/EtOAc (95:5) .

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